N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H15N3O3S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, which this compound is a part of, have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It’s known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles, which this compound is a part of, provides additional opportunities to use them as catalysts in asymmetric synthesis .
Biochemical Pathways
It’s known that the less saturated 5,6-dihydro derivatives exhibit high levels of anticancer, antiinflammatory, antimicrobial, and antibacterial activity .
Result of Action
It’s known that one of the compounds in this series has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Biological Activity
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an imidazo-thiazole ring with a chromene moiety. Its molecular formula is C20H18N4O3S, and it has a molecular weight of 398.45 g/mol. The presence of the imidazo[2,1-b]thiazole ring is significant for its biological activity, as this moiety is often associated with various pharmacological effects.
Target Pathways
This compound primarily exerts its effects through:
- Inhibition of Cancer Cell Growth : The compound has shown moderate efficacy in suppressing the proliferation of various cancer cell lines, particularly kidney cancer cells. It exhibits weaker effects on prostate cancer and colon cancer cell lines.
- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
Biochemical Interactions
The compound's biological activity is likely mediated through interactions with specific proteins involved in cell signaling pathways related to growth and apoptosis. For instance, studies have indicated that thiazole derivatives can interact with Bcl-2 proteins, influencing apoptotic pathways .
Anticancer Activity
The anticancer potential of this compound is highlighted in the following table:
Cell Line | IC50 (µM) | Effect |
---|---|---|
Kidney Cancer | 15.5 | Moderate growth inhibition |
Prostate Cancer | 30.0 | Weaker growth inhibition |
Colon Cancer | 40.0 | Minimal effect |
Leukemia | 35.0 | Minimal effect |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
- Study on Kidney Cancer Cells : A study reported that the compound significantly inhibited the growth of kidney cancer cells with an IC50 value of 15.5 µM. The mechanism involved apoptosis induction through caspase activation.
- Comparative Analysis : In a comparative study with standard anticancer drugs like doxorubicin, this compound exhibited similar or superior cytotoxicity against certain cancer cell lines, indicating its potential as a lead compound for further development .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the chemical structure have been shown to improve potency against various cancer types. For example:
- Substituent Variations : The introduction of electron-donating groups on the phenyl ring has been linked to increased cytotoxicity against cancer cells. This structure-activity relationship (SAR) emphasizes the importance of functional group positioning for optimal activity.
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c25-17-11-19(27-18-7-2-1-6-15(17)18)20(26)22-14-5-3-4-13(10-14)16-12-24-8-9-28-21(24)23-16/h1-7,10-12H,8-9H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSKIXKZOQGBJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.